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Compound of Interest

Compound Name: Volinanserin Hydrochloride Salt

Cat. No.: B13721740

Get Quote

Executive Summary
Volinanserin (MDL-100,907) is a highly selective serotonin 5-HT2A receptor antagonist that

reached Phase III clinical trials for the treatment of schizophrenia and insomnia before its

development was discontinued.[1] While it demonstrated efficacy in normalizing sleep

architecture and reducing positive symptoms of psychosis, its progression was halted, likely

due to a narrow therapeutic index concerning cardiac safety.

This guide provides a rigorous technical analysis of the compound's safety profile, focusing on

the critical relationship between its primary pharmacological target (5-HT2A) and its off-target

liability (hERG potassium channel blockade).

Chemical & Pharmacological Identity
Core Identity

IUPAC Name: (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-

piperidinemethanol[2][3]

CAS Number: 139290-65-6 (HCl salt: 139290-65-6 refers to parent; specific salt forms vary)
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Synonyms: MDL-100,907; M100907[1][3][4]

Molecular Formula: C₂₂H₂₈FNO₃ · HCl

Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and Methanol; sparingly soluble in water.

Mechanism of Action
Volinanserin is characterized by its extreme selectivity for the 5-HT2A receptor. Unlike "dirty"

antipsychotics (e.g., clozapine) that bind promiscuously to dopaminergic, histaminergic, and

muscarinic receptors, volinanserin exhibits a >100-fold selectivity for 5-HT2A over D2

receptors.

Receptor Target
Affinity (

)
Functional Consequence

5-HT2A 0.36 nM

Antipsychotic efficacy;

increases Slow Wave Sleep

(SWS).

5-HT2C ~88 nM

Weak antagonism; minimal

contribution to satiety/weight

gain.

Alpha-1 ~100 nM

Potential for orthostatic

hypotension (low risk at

therapeutic doses).

Dopamine D2 >1,000 nM
Absence of Extrapyramidal

Symptoms (EPS).

Toxicology & Safety Assessment
Cardiac Safety (The Critical Failure Point)
The most significant toxicological signal for volinanserin is its inhibition of the hERG (human

ether-à-go-go-related gene) potassium channel. In drug development, a safety margin of >30-

fold between the therapeutic concentration (Cmax) and the hERG IC50 is typically required to

rule out the risk of Torsades de Pointes (TdP).
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Therapeutic Affinity (

): 0.36 nM[3]

hERG Inhibition (

): 3.3 – 5.1 nM

Expert Insight: The safety margin for volinanserin is dangerously narrow (~10-fold). This

proximity implies that at doses required to achieve high receptor occupancy (e.g., >80% for

antipsychotic effect), the free plasma concentration likely encroaches upon the hERG inhibition

threshold, significantly elevating the risk of QT prolongation.

Acute & Behavioral Toxicology (Preclinical)
In rodent models, volinanserin demonstrates a separation between therapeutic effects and

gross motor toxicity, confirming its lack of D2-mediated side effects.

Endpoint Species Value / Observation Interpretation

Locomotor Inhibition Mouse = 0.3 mg/kg (i.p.)

Potent

sedation/calming

without catalepsy.

Catalepsy Rat = 10–50 mg/kg

High threshold for

motor rigidity (low

EPS risk).

Lethality (

)
Rodent

Not established in

public datasets

"Hazardous"

classification in SDS;

treat as potent

toxicant.

Adverse Events in Humans
During clinical trials (Phase II/III), the following adverse events (AEs) were noted, consistent

with its pharmacological profile:

CNS: Headache, somnolence (intended effect for insomnia), dizziness.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://cdn.caymanchem.com/cdn/insert/15936.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cardiovascular: Asymptomatic QT interval prolongation (monitored closely due to the hERG

profile).

Metabolic: Minimal weight gain observed compared to atypical antipsychotics.

Pharmacokinetics & Metabolism (ADME)
Absorption & Distribution

Bioavailability: Rapidly absorbed after oral administration.

: 1.0 – 2.5 hours.

Protein Binding: High (>90%), typical for lipophilic CNS drugs.

Metabolism
Volinanserin undergoes extensive first-pass metabolism in the liver.

Primary Metabolite:MDL 105,725 (Active metabolite).

Metabolic Pathways:

Oxidation: Likely mediated by CYP450 isoforms (CYP3A4 implicated in similar piperidine

scaffolds).

Conversion: Transformation to MDL 105,725, which retains 5-HT2A affinity but has lower

blood-brain barrier (BBB) permeability than the parent compound.

Elimination
Half-life (

): ~6.6 hours (Range: 4.5 – 9.8 hours).[1]

Receptor Occupancy: PET studies indicate that cortical 5-HT2A occupancy persists longer

than the plasma half-life would suggest, supporting once-daily dosing despite the short

pharmacokinetic

.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://en.wikipedia.org/wiki/Volinanserin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Mechanism of Action: Selective Antagonism
This diagram illustrates the selective blockade of the 5-HT2A receptor and the downstream

prevention of IP3/DAG signaling, contrasting it with the off-target hERG blockade.
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Caption: Volinanserin selectively blocks 5-HT2A signaling (Blue) but possesses a high-risk off-

target blockade of hERG channels (Red).

Safety Margin Analysis Workflow
A logical flow demonstrating why the compound's development was likely halted despite

efficacy.
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Caption: The narrow window between therapeutic efficacy and cardiac toxicity thresholds

creates an unacceptable risk profile.

Handling & Storage Protocols
Warning: Volinanserin is a potent pharmacological agent. All handling must occur within a

certified chemical fume hood.

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety

goggles, and lab coat.
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Solubilization:

Dissolve in DMSO or Ethanol.[3]

Avoid aqueous buffers for stock solutions due to poor solubility and stability.

Protocol: Add solvent to vial, vortex for 30 seconds, sonicate for 5 minutes if particulate

remains.

Storage:

Solid: -20°C (Stable for >2 years).[3]

Solution: -80°C (Use within 6 months; avoid freeze-thaw cycles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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and industry.
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